Ethyl hexanoate

Descripción general

Descripción

Synthesis Analysis

Ethyl hexanoate can be synthesized through several methods, including enzymatic synthesis and chemical reactions. The enzymatic synthesis of this compound, using immobilized Rhizomucor miehei lipase (RML), demonstrates specificity and efficiency under optimized conditions, highlighting the potential for biocatalysis in ester production (Chowdary & Prapulla, 2003). Additionally, the preparation of ethyl 5(s),6-epoxy-3(r)-(methoxymethoxy)hexanoate showcases a chemical route for its synthesis, serving as a key intermediate for other significant compounds (Guindon et al., 1985).

Molecular Structure Analysis

The molecular structure of this compound is crucial for its chemical behavior and properties. While specific studies directly detailing the molecular structure analysis of this compound were not identified in the search, understanding its molecular structure is fundamental to exploring its synthesis and reactivity. The ester group within this compound plays a significant role in its chemical reactions and physical properties.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including esterification and transesterification processes. These reactions are critical for its synthesis and functionalization. The enzymatic synthesis approach, employing acyl transfer reactions, showcases the compound's reactivity and the influence of reaction parameters on ester synthesis efficiency (Chowdary & Prapulla, 2003).

Physical Properties Analysis

The physical properties of this compound, such as solubility, boiling point, and odor, are influenced by its molecular structure. These properties are essential for its applications in the flavor and fragrance industry. The synthesis and properties of 2-ethyl-1-hexanol, a related compound, have been studied, indicating the importance of understanding the physical properties of such esters (Virgana, Subagjo, & Gunawan, 2019).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity and stability, are central to its applications and synthesis. Studies on the synthesis and functionalization of unsaturated polyethylene highlight the broader context of this compound's chemical behavior and its relevance in polymer science (Chung, Lu, & Li, 1994).

Aplicaciones Científicas De Investigación

Synthesis of Key Intermediates in Pharmaceuticals : Ethyl hexanoate is used in synthesizing Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a key intermediate in Mevinolin and Compactin, using dimethylboron bromide as a regio-specific reagent (Guindon, Yoakim, Bernstein, & Morton, 1985).

Quality Control in Alcoholic Beverages : A gas chromatography-flame ionization detector method was developed to quantify medium-chain fatty acids and this compound in alcoholic beverages, aiding in quality control (Takahashi & Goto-Yamamoto, 2011).

Liquid Crystalline Media for Biological Studies : this compound is involved in the preparation of nonionic liquid crystalline media, suitable for aligning biological macromolecules in magnetic fields, offering pH and salt insensitivity (Rückert & Otting, 2000).

Enhancement of Glassy Dynamics : The confinement of 2-ethyl-1-hexanol in nanopores increases its effective free volume, thus enhancing its glassy dynamics, controlled mainly by density variation (Kipnusu et al., 2015).

Safety as a Fragrance Ingredient : this compound is deemed safe for use as a fragrance ingredient, with no known adverse effects on human health (Mcginty, Scognamiglio, Letizia, & Api, 2010).

Catalysis and Synthesis : Solid superacids and sodium bisulfate complex catalysts show good catalytic activity in synthesizing this compound with high esterification rates, indicating promising industrial applications (Yan-ping, 2010).

Food Packaging Applications : this compound transfer in paper and plastic food packaging films is controlled by diffusivity. It's noted that treated paper shows higher permeability than biOPP, and permeability cannot be calculated solely from diffusivity and solubility coefficients (Dury-Brun et al., 2008).

Role in Sustainability Metrics : Research on sustainability metrics in chemical processes includes the study of this compound. This research emphasizes the importance of anticipating process configurations and considering dynamic information from laboratory research for early-stage applications (Patel et al., 2015).

Emission Reduction in Diesel Engines : Diesel-glycerol derivative blends, including this compound, show potential in reducing emissions in diesel engines, contributing to environmental sustainability (Oprescu et al., 2014).

Biomedical Research : this compound is involved in studies for aligning biological macromolecules, useful in NMR experiments and potentially beneficial in biomedical research (Rückert & Otting, 2000).

Safety and Hazards

Direcciones Futuras

The global market for Ethyl hexanoate is expected to grow in the future . It is used in various industrial sectors, especially in the food and beverage, cosmetic, and pharmaceutical industries . The demand for naturally synthesized flavors and fragrances like this compound is increasing due to their high market demand .

Mecanismo De Acción

Target of Action

Ethyl hexanoate is primarily targeted in the production of flavors and fragrances . It is a key flavor compound in strong-flavor Baijiu, a traditional Chinese liquor . The compound’s primary role is to impart a fruity aroma, similar to apple peel , enhancing the sensory experience of the products it is used in.

Mode of Action

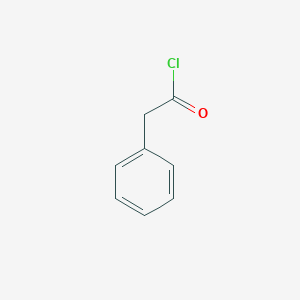

This compound is an ester that results from the condensation of hexanoic acid and ethanol . This reaction is typically catalyzed by an acid . In the presence of a dilute acid such as dilute hydrochloric acid or dilute sulfuric acid, the ester reacts with water to produce ethanoic acid and ethanol . This reaction is reversible, and an equilibrium mixture is produced containing all four substances .

Biochemical Pathways

The synthesis of this compound involves the esterification of hexanoic acid and ethanol . This process is part of the broader ester and higher alcohol production pathways in yeast fermentation . The formation of esters like this compound is catalyzed by acyl-coenzyme A/ethanol O-acyltransferases .

Pharmacokinetics

This suggests that this compound could potentially diffuse through the plasma membrane into the fermenting medium .

Result of Action

The primary result of this compound’s action is the imparting of a fruity aroma to the products it is used in . In the context of Baijiu production, a high yield of this compound contributes to the unique flavor profile of the liquor .

Action Environment

The production of this compound can be influenced by various environmental factors. In the context of Baijiu production, the fermentation process is carried out under anaerobic conditions . The strain of yeast used, the moisture and alcohol contents of the fermented grains, and the presence of reducing sugar and crude starch can all impact the yield of this compound .

Propiedades

IUPAC Name |

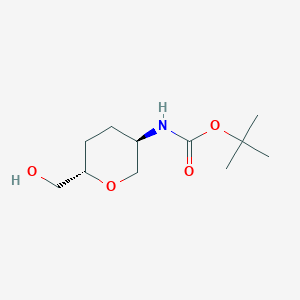

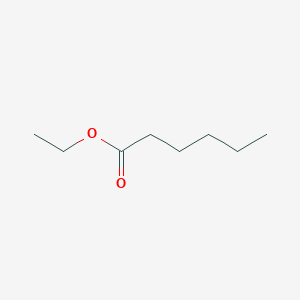

ethyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZIWNPUGXLXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

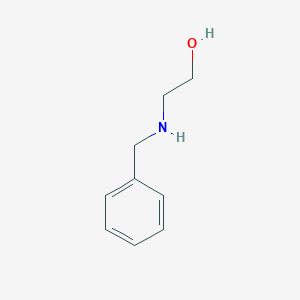

CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021980 | |

| Record name | Ethyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to yellowish liquid with a pleasant odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid with a wine-like odour | |

| Record name | Hexanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl hexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/316/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

166.00 to 168.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.629 mg/mL at 25 °C, Soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol, 1ml in 2ml 70% ethanol (in ethanol) | |

| Record name | Ethyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/316/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.867-0.871 | |

| Record name | Ethyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/316/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.56 [mmHg] | |

| Record name | Ethyl hexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

123-66-0 | |

| Record name | Ethyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl caproate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLO6YR1SHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-67.5 °C | |

| Record name | Ethyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Ethyl hexanoate primarily known for?

A1: this compound is an ester prized for its fruity aroma, often described as pineapple-like, apple-like, or reminiscent of anise. []

Q2: How does this compound contribute to the aroma of various fruits?

A2: Research shows this compound is a significant contributor to the aroma profiles of fruits like pineapple [], African medlar (Vangueria infausta) [, ], and strawberries. []

Q3: How does this compound impact the sensory experience of different beverages?

A3: this compound is a key flavor compound in alcoholic beverages like Chinese liquor (Baijiu) [], Japanese sake [], and various wines, contributing to their fruity and complex aroma profiles. [, , ] In beer, excessive levels can lead to undesirable fruity flavor defects. []

Q4: Is there any interaction between this compound and other aroma compounds?

A4: Yes, sensory studies reveal that this compound can mask the perception of linalool (floral aroma) and ethyl acetate (glue-like aroma) in alcoholic beverages. [] Conversely, acetaldehyde and low levels of ethyl acetate can enhance the fruity perception of this compound. []

Q5: How do different yeast strains influence the production of this compound in alcoholic beverages?

A5: Various Saccharomyces cerevisiae strains exhibit varying capacities to produce this compound during fermentation, influencing the final aroma profile of the beverage. Factors like temperature and inoculum quantity further impact ester production. []

Q6: How do storage conditions affect this compound levels in beverages?

A6: Studies show that prolonged storage at high temperatures can significantly reduce the concentration of this compound in fruit spirits. [] Low pH can also lead to a decrease in this compound levels over time. [, ]

Q7: What are the common methods for this compound synthesis?

A7: this compound can be synthesized via chemical esterification of hexanoic acid and ethanol using catalysts like solid superacid H3PW12O40 [], SO2-4/TiO2/La3+ [], and sodium bisulfate complex catalysts []. Alternatively, enzymatic synthesis using immobilized lipase from Rhizomucor miehei offers a more environmentally friendly approach. [, ]

Q8: What factors influence the efficiency of enzymatic synthesis of this compound?

A8: Factors like substrate concentration, temperature, and the presence of inhibitors can significantly impact the yield of this compound during enzymatic synthesis. For instance, high concentrations of hexanoic acid can inhibit Rhizomucor miehei lipase. []

Q9: Can this compound be produced through transesterification?

A9: Yes, research demonstrates that this compound can be synthesized by transesterification of hexanoic acid using ethyl caprate and ethyl acetate as co-substrates in the presence of Candida antarctica lipase (Novozyme 435). []

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C8H16O2, and its molecular weight is 144.21 g/mol.

Q11: Is there any spectroscopic data available for this compound?

A11: Yes, detailed vibrational spectra of this compound have been calculated using density functional theory (DFT) with the B3LYP complex function. The normal Raman spectrum (NRS) and infrared spectrum (IR) have been analyzed and assigned based on these calculations. []

Q12: How does this compound interact with different materials?

A13: Research shows that electron beam irradiation can alter the sorption behavior of this compound in ethylene/vinyl acetate copolymer (EVA) films. The diffusion coefficient of this compound increased with increasing irradiation dose, while its sorption was depressed. []

Q13: How does this compound influence the properties of food matrices?

A14: Studies on carrageenan matrices indicated that the structure level of the matrix had a minimal influence on the diffusion properties of this compound. [] Additionally, the presence of this compound and other aroma compounds can impact the aroma release and rheological properties of food products like strawberry-flavored fat-free stirred yogurt during storage. []

Q14: Are there any known biological interactions of this compound?

A15: Research has shown that this compound acts as a repellent to the earthworm species Dendrobaena veneta. [] This suggests a potential role of this compound in influencing soil ecology and earthworm behavior.

Q15: How does this compound impact the environment?

A15: While specific information on the environmental impact and degradation of this compound is limited within the provided research papers, understanding its fate and effects on ecosystems requires further investigation.

Q16: What are the main applications of this compound?

A17: this compound is widely used in the food and beverage industry as a flavoring agent, particularly for its fruity and pineapple-like aroma. [, ] It also finds applications in perfumes, cosmetics, and other industries requiring fragrance enhancement.

Q17: What are the future research directions for this compound?

A17: Further research on this compound can explore:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

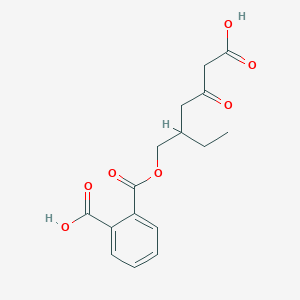

![(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B42916.png)